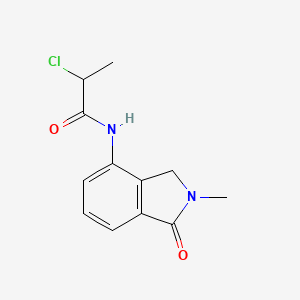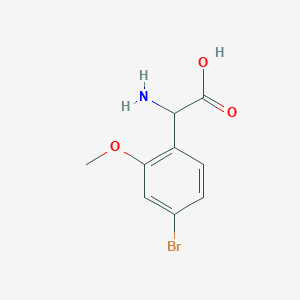
2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO3/c1-13-8-5-7 (10)3-2-6 (8)4-9 (11)12/h2-3,5H,4H2,1H3, (H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Metabolism and Identification of Metabolites
Research on the metabolism of psychoactive substances has revealed that compounds structurally related to 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), undergo complex metabolic pathways. In rats, this includes transformations leading to various metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid, indicating the involvement of deamination, oxidation, and reduction processes in metabolism. These findings highlight the compound's relevance in pharmacokinetics and drug metabolism studies (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Chemical Structure and Properties
The synthesis and characterization of molecules structurally similar to this compound contribute to the understanding of their chemical properties. For instance, the study of 2-(3-Bromo-4-methoxyphenyl)acetic acid provided insights into the electron-withdrawing effects of bromine and the electron-donating properties of methoxy groups, offering valuable information for chemical synthesis and drug design (Guzei, Gunderson, & Hill, 2010).
Synthesis and Application in Drug Development
The development of new pharmaceuticals often relies on the synthesis of intermediates like this compound. Research demonstrates its utility in synthesizing naproxen intermediates, showcasing the compound's role in creating anti-inflammatory drugs (Ai, 2002).
Antioxidant Activity and Natural Products
Exploring the antioxidant properties of related bromophenols from marine red algae, studies have identified compounds with potent free radical scavenging activity. This suggests that derivatives of this compound could be explored for their antioxidant potential, contributing to food preservation and health promotion (Li, Li, Gloer, & Wang, 2011).
Novel Applications in Material Science
The acylation of amines and synthesis of novel compounds using related chemical structures demonstrate the broad applicability of this compound in creating materials with potential electronic, photonic, or therapeutic applications. Such studies lay the groundwork for future innovations in various fields of science and technology (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to this compound, bind with high affinity to multiple receptors . This interaction can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological pathways, leading to diverse biological activities . The downstream effects of these pathways can vary widely, depending on the specific targets and the cellular context.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity .
Biochemische Analyse
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can show various biologically vital properties .
Dosage Effects in Animal Models
It is known that indole derivatives can show various biologically vital properties .
Metabolic Pathways
It is known that indole derivatives can show various biologically vital properties .
Transport and Distribution
It is known that indole derivatives can show various biologically vital properties .
Subcellular Localization
It is known that indole derivatives can show various biologically vital properties .
Eigenschaften
IUPAC Name |
2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPHFMGQTWCOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7-dimethyl-3-[(4-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2728126.png)


![3-(2,2,2-Trifluoroethyl)-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2728134.png)
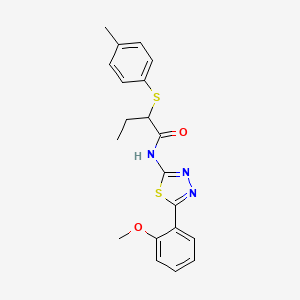
![Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2728138.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)
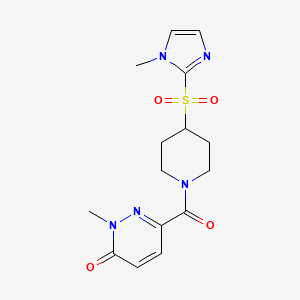
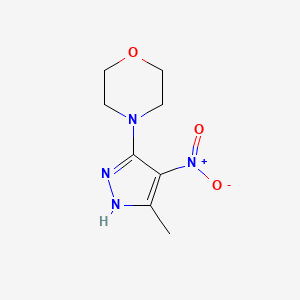
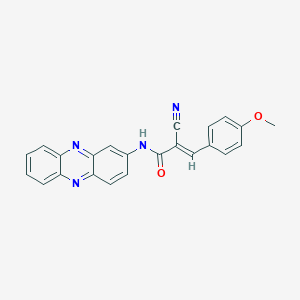

![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline](/img/structure/B2728145.png)
